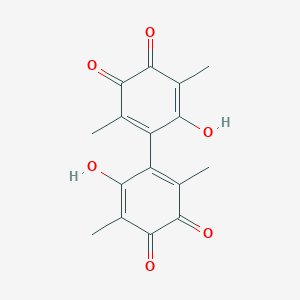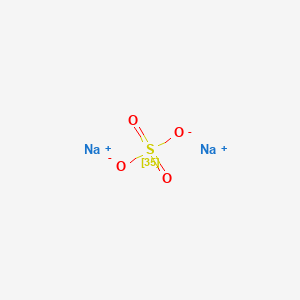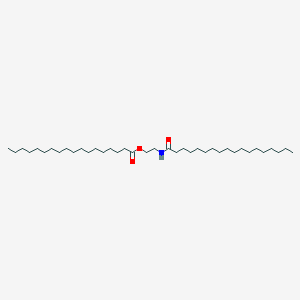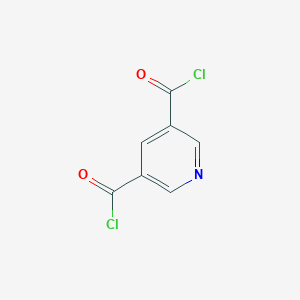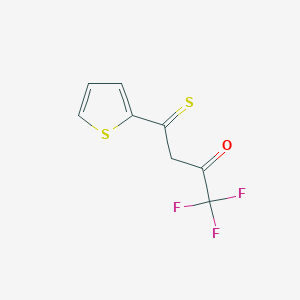
Thiothenoyltrifluoroacetone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiothenoyltrifluoroacetone (TTA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 84-85°C. TTA is widely used in biochemical and physiological research due to its ability to chelate metal ions and act as a fluorescent probe. In
Wissenschaftliche Forschungsanwendungen
Thiothenoyltrifluoroacetone has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to detect metal ions in biological systems. Thiothenoyltrifluoroacetone has been used to detect metal ions such as copper, iron, and zinc in cells and tissues. Thiothenoyltrifluoroacetone has also been used in the study of metal ion transport and metabolism in cells.
Wirkmechanismus
Thiothenoyltrifluoroacetone acts as a chelating agent for metal ions. It binds to metal ions through its thiol group and forms a stable complex. The complex can be detected using fluorescence spectroscopy. Thiothenoyltrifluoroacetone has a high affinity for copper ions and has been used to study copper transport and metabolism in cells.
Biochemische Und Physiologische Effekte
Thiothenoyltrifluoroacetone has been shown to have minimal toxicity in cells and tissues. It does not interfere with cellular processes and does not affect cell viability. Thiothenoyltrifluoroacetone has been used in the study of metal ion transport and metabolism in cells and tissues. It has been shown to be a reliable tool for detecting metal ions in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Thiothenoyltrifluoroacetone in lab experiments include its high affinity for metal ions, its ability to act as a fluorescent probe, and its low toxicity. Thiothenoyltrifluoroacetone is a reliable tool for detecting metal ions in biological systems. The limitations of using Thiothenoyltrifluoroacetone in lab experiments include its sensitivity to pH and the potential for interference from other metal ions.
Zukünftige Richtungen
The future directions for Thiothenoyltrifluoroacetone research include the development of new fluorescent probes for metal ions, the study of metal ion transport and metabolism in disease states, and the development of new therapeutic agents for metal ion-related diseases. Thiothenoyltrifluoroacetone has the potential to be a valuable tool in the study of metal ion-related diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, Thiothenoyltrifluoroacetone is a valuable tool in scientific research due to its unique properties. It has a wide range of applications in biochemical and physiological research and has been shown to be a reliable tool for detecting metal ions in biological systems. The synthesis method is relatively simple, and Thiothenoyltrifluoroacetone has minimal toxicity in cells and tissues. The future directions for Thiothenoyltrifluoroacetone research are promising, and it has the potential to be a valuable tool in the study of metal ion-related diseases.
Synthesemethoden
The synthesis of Thiothenoyltrifluoroacetone involves the reaction of 1,1,1-trifluoroacetone with thiophenol in the presence of a base catalyst. The reaction yields Thiothenoyltrifluoroacetone as a yellow crystalline powder. The synthesis method is relatively simple and yields high purity Thiothenoyltrifluoroacetone.
Eigenschaften
CAS-Nummer |
13801-41-7 |
|---|---|
Produktname |
Thiothenoyltrifluoroacetone |
Molekularformel |
C8H5F3OS2 |
Molekulargewicht |
238.3 g/mol |
IUPAC-Name |
1,1,1-trifluoro-4-sulfanylidene-4-thiophen-2-ylbutan-2-one |
InChI |
InChI=1S/C8H5F3OS2/c9-8(10,11)7(12)4-5(13)6-2-1-3-14-6/h1-3H,4H2 |
InChI-Schlüssel |
SCSSJQAVQJCRQC-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=S)CC(=O)C(F)(F)F |
Kanonische SMILES |
C1=CSC(=C1)C(=S)CC(=O)C(F)(F)F |
Andere CAS-Nummern |
13801-41-7 |
Synonyme |
thiothenoyltrifluoroacetone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



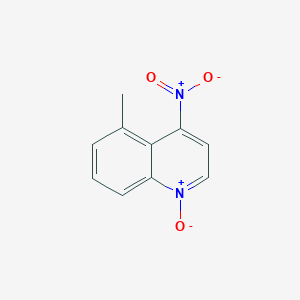
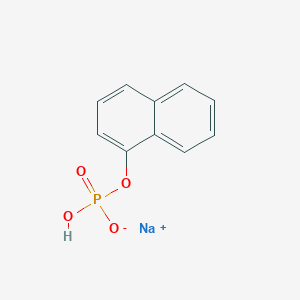
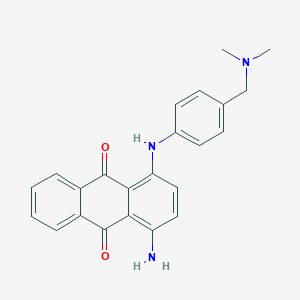
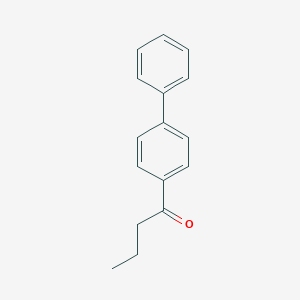
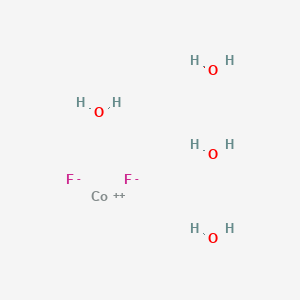
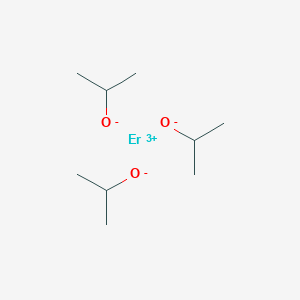
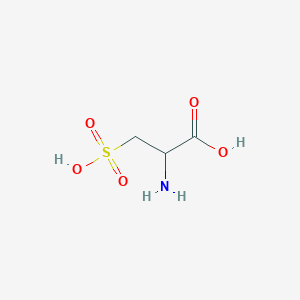
![Methyl (1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B81834.png)
![N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide)](/img/structure/B81836.png)
